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Compound of Interest

Compound Name: 2-Phenoxyethyl acrylate

Cat. No.: B1585007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Phenoxyethyl acrylate (CAS No. 48145-04-6, Molecular Formula: C₁₁H₁₂O₃), a monomer

frequently utilized in the synthesis of polymers for various applications, including in the

biomedical and pharmaceutical fields. A thorough understanding of its spectral characteristics

is crucial for quality control, reaction monitoring, and structural elucidation. This document

details typical Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR)

spectroscopic data and provides generalized experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 2-Phenoxyethyl acrylate, ¹H and ¹³C NMR are

used to confirm the identity and purity of the substance.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-Phenoxyethyl acrylate, typically recorded in a deuterated solvent

such as chloroform-d (CDCl₃), reveals the chemical environment of the hydrogen atoms in the

molecule.[1] The expected signals correspond to the vinyl protons of the acrylate group, the

protons of the ethyl bridge, and the protons of the phenyl ring.

Table 1: Typical ¹H NMR Data for 2-Phenoxyethyl Acrylate in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 m 2H Ar-H (meta)

~6.95 m 3H Ar-H (ortho, para)

~6.40 dd 1H =CH₂ (trans to C=O)

~6.15 dd 1H =CH-

~5.85 dd 1H =CH₂ (cis to C=O)

~4.50 t 2H -O-CH₂-

~4.20 t 2H -CH₂-O-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the specific spectrometer used. Data is based on typical values for similar

structures and available information from spectral databases.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Typical ¹³C NMR Data for 2-Phenoxyethyl Acrylate
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Chemical Shift (δ) ppm Assignment

~166.0 C=O (ester)

~158.0 Ar-C (quaternary)

~131.0 =CH-

~129.5 Ar-CH (meta)

~128.0 =CH₂

~121.0 Ar-CH (para)

~114.5 Ar-CH (ortho)

~66.0 -O-CH₂-

~63.0 -CH₂-O-

Note: This data is representative and should be confirmed by experimental analysis.

Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of a liquid sample like 2-
Phenoxyethyl acrylate.[2][3][4]

Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-Phenoxyethyl acrylate for ¹H NMR (or 50-

100 mg for ¹³C NMR) into a clean, dry vial.[3][4]

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[4]

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.[4]

If any particulate matter is present, filter the solution through a small cotton plug in a

Pasteur pipette into a clean NMR tube.[2]

The final volume in the NMR tube should be approximately 4-5 cm in height.[4]
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Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the

solvent to ensure field stability.[4]

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to

obtain sharp, symmetrical peaks.[4]

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H

or ¹³C) to maximize signal-to-noise.[4]

Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse

sequence, spectral width, relaxation delay) and acquire the spectrum.[4]

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR

spectrum.

The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual

solvent peak or an internal standard like TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The FTIR spectrum of 2-Phenoxyethyl acrylate will show

characteristic absorption bands for the ester carbonyl group, the carbon-carbon double bond of

the acrylate, the ether linkage, and the aromatic ring.

FTIR Spectroscopic Data
Table 3: Typical FTIR Data for 2-Phenoxyethyl Acrylate
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2960 Medium Aliphatic C-H stretch

~1725 Strong C=O stretch (ester)

~1635 Medium C=C stretch (alkene)

~1600, ~1490 Medium-Strong Aromatic C=C stretch

~1240 Strong C-O stretch (ester)

~1160 Strong C-O-C stretch (ether)

~810 Strong =C-H bend (alkene)

~750, ~690 Strong Aromatic C-H bend

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g.,

neat liquid, thin film).

Experimental Protocol for FTIR Spectroscopy
For a liquid sample such as 2-Phenoxyethyl acrylate, the Attenuated Total Reflectance (ATR)

or transmission (neat liquid) methods are commonly used.[5][6]

Sample Preparation (ATR Method):

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.[5]

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of 2-Phenoxyethyl acrylate directly onto the center of the ATR crystal.

[5]

If using a pressure clamp, apply gentle pressure to ensure good contact between the

sample and the crystal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1585007?utm_src=pdf-body
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://jascoinc.com/learning-center/theory/spectroscopy/fundamentals-ftir-spectroscopy/sampling/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/product/b1585007?utm_src=pdf-body
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation (Transmission - Neat Liquid Cell):

Select a liquid cell with IR-transparent windows (e.g., NaCl or KBr).[5][7]

Place a drop of 2-Phenoxyethyl acrylate onto one window and carefully place the second

window on top to create a thin liquid film.[7]

Mount the cell in the spectrometer's sample holder.

Data Acquisition and Processing:

Place the sample (either on the ATR crystal or in the liquid cell) into the FTIR

spectrometer.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The final absorbance or transmittance spectrum is automatically ratioed against the

background spectrum by the instrument's software.

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Phenoxyethyl acrylate.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Processing

Data Interpretation

Reporting

Obtain 2-Phenoxyethyl Acrylate Sample

Prepare NMR Sample
(Dissolve in Deuterated Solvent)

Prepare FTIR Sample
(Neat Liquid/ATR)

Acquire NMR Spectrum
(¹H and ¹³C) Acquire FTIR Spectrum

Process NMR Data
(FT, Phasing, Baseline Correction)

Process FTIR Data
(Background Subtraction)

Interpret NMR Spectrum
(Assign Peaks, Determine Structure)

Interpret FTIR Spectrum
(Identify Functional Groups)

Final Report and Data Archiving

Click to download full resolution via product page

Caption: General Spectroscopic Analysis Workflow.

Summary
This guide has provided an overview of the NMR and FTIR spectroscopic data for 2-
Phenoxyethyl acrylate. The tabulated data, while representative, should be confirmed through
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experimental analysis. The detailed, generalized protocols for sample preparation and data

acquisition for both NMR and FTIR spectroscopy serve as a valuable resource for researchers

and scientists. The provided workflow diagram offers a clear visual representation of the logical

steps involved in spectroscopic analysis, from sample handling to final data interpretation and

reporting. Accurate and consistent application of these spectroscopic techniques is essential

for ensuring the quality and integrity of materials used in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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